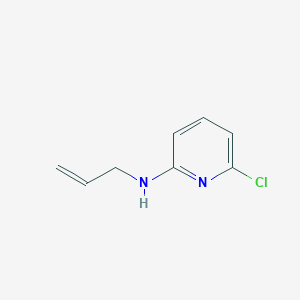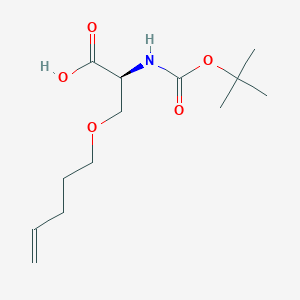
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid
Übersicht
Beschreibung
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pent-4-enyloxy substituent on the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid typically involves a multi-step process starting from (S)-N-(tert-butoxycarbonyl)serine and 5-bromo-1-pentene. The reaction is carried out in the presence of sodium hydride and N,N-dimethylformamide as the solvent. The reaction conditions include cooling with ice for 0.5 hours followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The pent-4-enyloxy group can participate in nucleophilic substitution reactions, where the alkene moiety can be functionalized with different nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired functionalization.
Major Products Formed
Deprotection: The major product formed is the free amino acid after removal of the tert-butoxycarbonyl group.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amino acid derivatives.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the development of novel pharmaceuticals.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is primarily related to its role as a protected amino acid. The tert-butoxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(tert-butoxycarbonyl)serine: A precursor in the synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid.
tert-butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the pent-4-enyloxy group, which provides additional functionalization possibilities compared to other Boc-protected amino acids. This structural feature allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-6-7-8-18-9-10(11(15)16)14-12(17)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYYJYXHMDGJA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730247 | |
| Record name | N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790305-00-9 | |
| Record name | N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



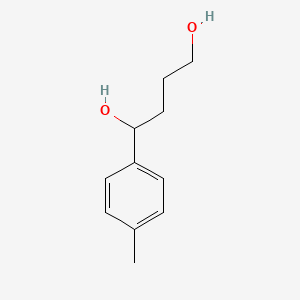
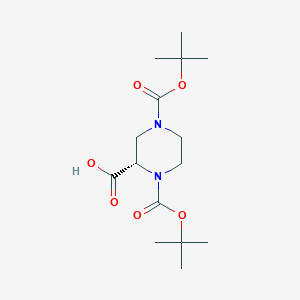
![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)
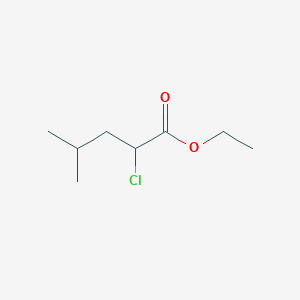
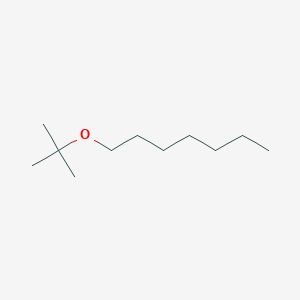

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)

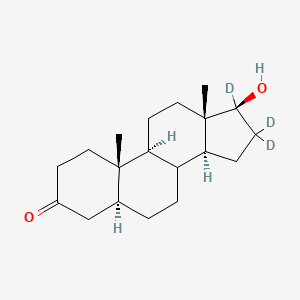
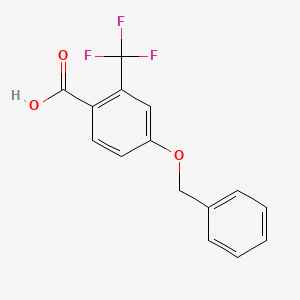
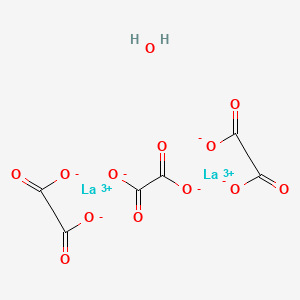
![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)
